molecular formula C14H13BrFNO3 B14888099 6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Katalognummer: B14888099
Molekulargewicht: 342.16 g/mol
InChI-Schlüssel: LGLQLMOMMALFKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclohexene-1-carboxylic acid, 6-[[(4-bromo-2-fluorophenyl)amino]carbonyl]- is a complex organic compound with a unique structure that combines a cyclohexene ring with a carboxylic acid group and a substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexene-1-carboxylic acid, 6-[[(4-bromo-2-fluorophenyl)amino]carbonyl]- typically involves multiple steps. One common method starts with the preparation of 3-cyclohexene-1-carboxylic acid, which can be synthesized through the hydrogenation of benzoic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 6-[[(4-bromo-2-fluorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3-Cyclohexene-1-carboxylic acid, 6-[[(4-bromo-2-fluorophenyl)amino]carbonyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-cyclohexene-1-carboxylic acid, 6-[[(4-bromo-2-fluorophenyl)amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,3,6-Tetrahydrobenzoic acid
  • Cyclohexanecarboxylic acid
  • 3-Cyclohexene-1-methanol

Uniqueness

3-Cyclohexene-1-carboxylic acid, 6-[[(4-bromo-2-fluorophenyl)amino]carbonyl]- is unique due to the presence of the 4-bromo-2-fluorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential therapeutic applications compared to similar compounds .

Eigenschaften

Molekularformel

C14H13BrFNO3

Molekulargewicht

342.16 g/mol

IUPAC-Name

6-[(4-bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H13BrFNO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20)

InChI-Schlüssel

LGLQLMOMMALFKA-UHFFFAOYSA-N

Kanonische SMILES

C1C=CCC(C1C(=O)NC2=C(C=C(C=C2)Br)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.